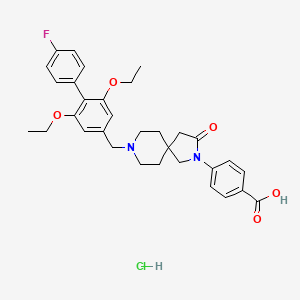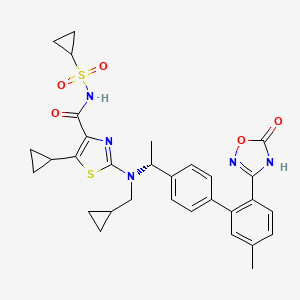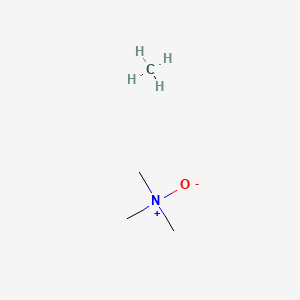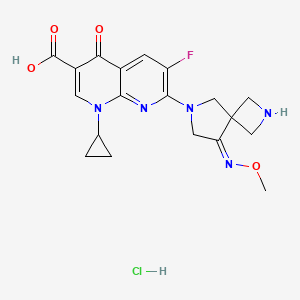
SSTR5 antagonist 2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SSTR5 antagonist 2 (hydrochloride) is a highly potent, orally active, and selective antagonist of the somatostatin receptor subtype 5 (SSTR5). This compound has shown potential for research in the treatment of type 2 diabetes mellitus by enhancing the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and insulin .
Vorbereitungsmethoden
The synthesis of SSTR5 antagonist 2 (hydrochloride) involves several steps, starting from the appropriate precursor moleculesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial production methods for SSTR5 antagonist 2 (hydrochloride) are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
SSTR5 antagonist 2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s overall structure and function.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
SSTR5 antagonist 2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of somatostatin receptors and their role in various biological processes.
Biology: Investigated for its effects on hormone secretion and its potential to modulate metabolic pathways.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus, growth hormone-related disorders, and other endocrine diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting somatostatin receptors
Wirkmechanismus
SSTR5 antagonist 2 (hydrochloride) exerts its effects by selectively binding to and blocking the somatostatin receptor subtype 5 (SSTR5). This inhibition prevents the receptor from interacting with its natural ligand, somatostatin, thereby modulating the downstream signaling pathways. The primary molecular targets include the G-protein-coupled receptors (GPCRs) involved in the regulation of hormone secretion. By blocking SSTR5, the compound enhances the secretion of incretin hormones such as GLP-1 and insulin, which play crucial roles in glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
SSTR5-Antagonist 2 (Hydrochlorid) ist einzigartig in seiner hohen Potenz, Selektivität und oralen Bioverfügbarkeit im Vergleich zu anderen SSTR5-Antagonisten. Zu ähnlichen Verbindungen gehören:
SCO-240:
Pasireotide: Ein SSTR-Agonist mit hoher Affinität zu SSTR5, der zur Behandlung von Morbus Cushing und Akromegalie eingesetzt wird.
Die Einzigartigkeit von SSTR5-Antagonist 2 (Hydrochlorid) liegt in seiner Fähigkeit, SSTR5 selektiv zu blockieren, ohne nennenswerte Off-Target-Effekte, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
Molekularformel |
C32H36ClFN2O5 |
|---|---|
Molekulargewicht |
583.1 g/mol |
IUPAC-Name |
4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C32H35FN2O5.ClH/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38;/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38);1H |
InChI-Schlüssel |
INOFULPPOPEZJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoate](/img/structure/B10827959.png)


![(2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10827972.png)
![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4-fluoro-4-methylpiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B10827975.png)
![(3E,5E,7Z,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827983.png)



![sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B10828004.png)
![5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide;methane](/img/structure/B10828009.png)
![(3E,5Z,7E,9R,10R,11Z,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10828016.png)
![5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B10828025.png)
